

Technical Guide: Structure Elucidation of (R)- - (4-Biphenylmethyl)-L-proline HCl

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Compound of Interest

Compound Name: *(R)-alpha-(4-biphenylmethyl)-
proline-HCl*

CAS No.: 1049728-81-5

Cat. No.: B2708943

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Executive Summary & Compound Architecture

- Compound Name: (R)-
-(4-Biphenylmethyl)-L-proline hydrochloride[2]
- Chemical Formula:
- Molecular Weight: 281.35 (free base) / 317.81 (salt)[1]
- Core Scaffold: Pyrrolidine-2-carboxylic acid (L-Proline).[3]
- Key Structural Features:
 - Chiral Center 1 (C2): (S)-configuration (L-Proline backbone).
 - Chiral Center 2 (C4): (R)-configuration bearing a 4-biphenylmethyl group.[2]
 - Salt Form: Stoichiometric hydrochloride.

Significance in Drug Development

This scaffold serves as a conformationally restricted amino acid. The bulky biphenyl group at the

-position (C4) locks the pyrrolidine ring into a specific "envelope" pucker (typically

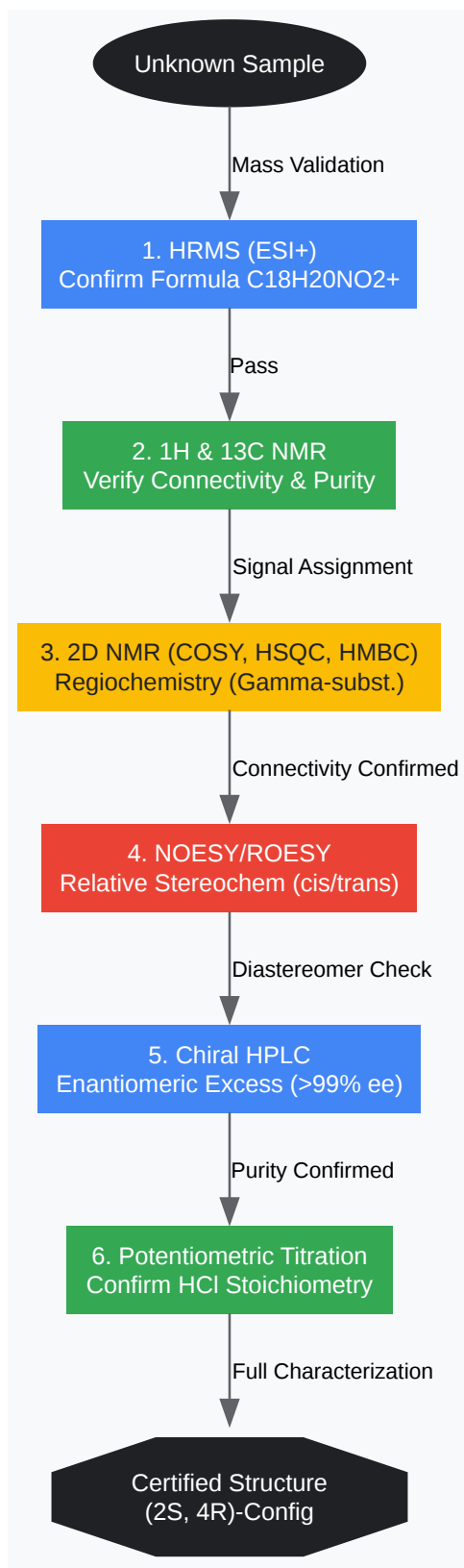
-exo or

-endo), which is critical for binding affinity in protease inhibitors (e.g., NEP, ACE).[1]

Analytical Strategy: A Self-Validating System

To ensure authoritative identification, we employ a multi-tier analytical workflow. Each step validates the previous one, culminating in absolute structural assignment.[1]

The Elucidation Workflow (DOT Visualization)



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Caption: Step-by-step structural validation workflow ensuring chemical and stereochemical integrity.

Step-by-Step Elucidation Protocol

Phase 1: Elemental & Molecular Confirmation

Objective: Confirm molecular formula and salt presence.

- High-Resolution Mass Spectrometry (HRMS):
 - Method: ESI-TOF (Positive Mode).
 - Target Ion:
m/z (Calculated for
).[1]
 - Isotope Pattern: Verify the
satellite intensity to rule out elemental impurities.
- Ion Chromatography (IC):
 - Target: Chloride (
) quantification.
 - Acceptance Criteria:
w/w (Theoretical for mono-HCl).

Phase 2: Regiochemistry (Connectivity)

Objective: Prove the biphenylmethyl group is attached at C4 (

) and not C3 (

) or C5 (

-).
- ¹H NMR (400 MHz, DMSO-d₆):
 - Aromatic Region:
7.3–7.7 ppm (9H, multiplet).[1] Characteristic biphenyl system.[2][4]
 - C4-H (-proton): This is the diagnostic handle. In a -substituted proline, the C4 proton appears as a distinct multiplet coupled to four other protons (two , two , plus the exocyclic methylene).[1]
 - Exocyclic Methylene (): Appears as a diastereotopic doublet of doublets (ABX system) around 2.6–2.8 ppm.
 - HMBC (Heteronuclear Multiple Bond Correlation):
 - Critical Correlation: Observe cross-peaks between the exocyclic methylene protons and C3/C5 of the pyrrolidine ring.
 - Logic: If the group were at C3, the methylene would correlate with the carbonyl carbon (C1).[1] If at C4, it correlates with C3 and C5 but not C1 directly (3-bond limit).

Phase 3: Stereochemical Assignment (The Critical Path)

Objective: Distinguish between the (2S, 4R) and (2S, 4S) diastereomers.[1]

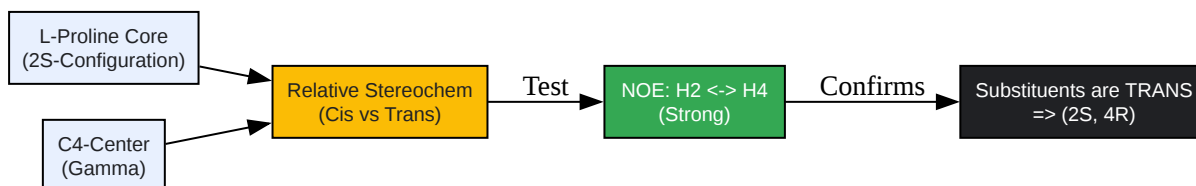
- Context: The L-Proline center (C2) is fixed as (S). The challenge is assigning C4 as (R).
- Conformational Analysis: In (2S, 4R)-substituted prolines (trans-relationship between C2-COOH and C4-Substituent), the ring usually adopts a C4-exo pucker.

- NOESY/ROESY Experiment:
 - Interaction 1 (H2
H4): In the (2S, 4R) isomer, the C2-H and C4-H protons are typically on the same face (cis) of the ring (assuming the bulky substituents are trans).[1]
 - Observation: Strong NOE cross-peak between

(H2) and

(H4).
 - Interaction 2 (H2
Substituent): Weak or absent NOE.
 - Contra-Indicative Result: If H2 shows a strong NOE to the exocyclic methylene, the substituents are likely cis (suggesting the (2S, 4S) diastereomer).[1]

Stereochemical Logic Diagram



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Caption: NOE logic path for confirming the (2S, 4R) configuration.

Quantitative Data Summary (Reference Values)

Use the table below to validate experimental NMR data. Note: Shifts are approximate for DMSO-d₆.

Position	Atom Type	Approx. Shift (ppm)	Multiplicity	Key Correlations (HMBC/NOESY)
1	C=O (Acid)	170.5	-	HMBC from H2, H3
2	CH ()	4.2 - 4.4	dd	NOE to H4 (Strong if 2S,4R)
3	CH2 ()	2.0 - 2.4	m	COSY to H2, H4
4	CH ()	2.4 - 2.6	m	Center of Interest
5	CH2 ()	3.2 - 3.4	m	HMBC to C4
6	CH2 (Bridge)	2.7 - 2.9	dd (ABX)	HMBC to C3, C4, C5, C-Aromatic
Ar	Biphenyl	7.3 - 7.7	m	COSY within aromatic system

References

- Kubyshkin, V., et al. (2015).^{[1][5]} Conformational analysis of gamma-substituted prolines. Organic & Biomolecular Chemistry. (Provides foundational NOE logic for proline puckering). Retrieved from [\[Link\]](#)

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